ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
Description
Ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene-derived moiety, and an ester functional group
Properties
IUPAC Name |
ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-2-26-20(25)12-6-5-7-13(10-12)22-16(11-21)17-18(23)14-8-3-4-9-15(14)19(17)24/h3-10,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPGDUPVUCTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. The reaction conditions can vary, but common methods include:
Stirring without solvent at room temperature: This method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without solvent at elevated temperatures: Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various types of chemical reactions, including:
Condensation reactions: The active hydrogen on the cyano group can participate in condensation reactions with various bidentate reagents to form heterocyclic compounds.
Substitution reactions: The compound can undergo electrophilic substitution reactions due to the presence of the indene-derived moiety.
Common Reagents and Conditions
Condensation reactions: Common reagents include bidentate reagents such as hydrazines and amines.
Substitution reactions: Electrophilic substitution reactions can be carried out using reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Heterocyclic compounds: Condensation reactions can yield various heterocyclic compounds, which are of interest for their biological activities.
Substituted derivatives:
Scientific Research Applications
Ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications:
Medicinal chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials science: Its unique chemical properties can be exploited in the design of new materials with specific functionalities.
Biological research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of ethyl 3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate involves its interaction with specific molecular targets. The cyano group and the indene-derived moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide derivatives: These compounds are structurally related and are used extensively in the synthesis of heterocyclic compounds.
Uniqueness
This compound is unique due to its combination of a cyano group, an indene-derived moiety, and an ester functional group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
